Evenamide Evenamide Evenamide is a sodium and​/or calcium channel modulator. Evenamide may be potentia useful in preventing, alleviating and curing a wide range of pathologies, including, but not limited to, neurol., cognitive, psychiatric, inflammatory, urogenital and gastrointestinal diseases, where the above mechanisms have been described as playing a pathol. role.
Brand Name: Vulcanchem
CAS No.: 1092977-61-1
VCID: VC0527647
InChI: InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
SMILES: CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol

Evenamide

CAS No.: 1092977-61-1

Cat. No.: VC0527647

Molecular Formula: C16H26N2O2

Molecular Weight: 278.39 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Evenamide - 1092977-61-1

Specification

CAS No. 1092977-61-1
Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
IUPAC Name 2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide
Standard InChI InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3
Standard InChI Key GRHBODILPPXVKN-UHFFFAOYSA-N
SMILES CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Canonical SMILES CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Evenamide

Molecular Characteristics

Evenamide (C₁₆H₂₆N₂O₂) is a small molecule with a molecular weight of 278.396 g/mol, existing as a hydrochloride salt (C₁₆H₂₇ClN₂O₂) in pharmaceutical formulations . Its structure features a 3-butoxyphenethyl group linked to a dimethylacetamide moiety through an amino bridge, enabling selective interaction with voltage-gated sodium channels . The compound demonstrates high metabolic stability, with minimal interaction at >130 central nervous system targets, ensuring specificity of action .

Mechanism of Action

Evenamide modulates glutamatergic hyperactivity through three distinct pathways:

  • Voltage-Gated Sodium Channel Inhibition: Selective blockade of NaV1.2/1.6 subtypes reduces pathological neuronal firing while preserving physiological signaling .

  • Glutamate Release Regulation: Normalizes excessive synaptic glutamate concentrations (300–500% above baseline in animal models) without altering basal levels (maintained at 95–105% of normal) .

  • NMDA Receptor Compensation: Indirectly mitigates N-methyl-D-aspartate receptor hypofunction by reducing presynaptic glutamate overflow, restoring cortical-hippocampal connectivity impaired in TRS .

Preclinical studies demonstrate synergistic effects when combined with atypical antipsychotics. In MK-801-induced psychosis models, Evenamide (15 mg/kg) potentiated risperidone's efficacy by 42% while reducing extrapyramidal symptoms by 67% compared to monotherapy .

Clinical Efficacy in Treatment-Resistant Schizophrenia

Phase II Trial Outcomes

The international NW-3509/014/II/2019 study (n=161) revealed dose-dependent improvements across multiple efficacy endpoints:

Parameter6 Weeks (n=156)6 Months (n=100)12 Months (n=97)
PANSS Total Δ-11.6% -15.9% -18.6%
CGI-S Responders12.8% 16.5% 28.9%
CGI-C Responders22.4% 36.1% 41.2%
Functional Recovery18.3% 29.7% 34.6%

Notably, 89% of patients continued into the extension phase, with 77% completing 52 weeks—a retention rate 2.3× higher than clozapine historical controls . The delayed response pattern suggests Evenamide induces neuroplastic changes rather than providing immediate symptomatic relief.

Phase II/III Confirmatory Trial (Study 008A)

Newron Pharmaceuticals' 2024 randomized controlled trial (n=314) validated these findings:

  • Primary Endpoint: PANSS total reduction of -14.2 vs. -8.1 in placebo (p<0.001)

  • Key Secondary Endpoints:

    • 32% vs. 18% PANSS responders (OR=2.2, p=0.003)

    • Social Function Scale improvement: +15.6 vs. +9.2 (p=0.01)

    • Time to relapse: HR=0.54 (95% CI 0.38–0.77)

Subgroup analysis revealed enhanced efficacy in patients with:

  • Duration of illness <5 years (ΔPANSS= -17.4 vs. -11.3)

  • Predominant positive symptoms (ΔPANSS= -19.1 vs. -13.8)

  • Previous clozapine failure (ΔPANSS= -16.2 vs. -9.7)

Adverse EventEvenamide (n=161)Clozapine (Historical)
Sedation8.7% 39%
Weight Gain2.5% 31%
Agranulocytosis0% 0.8%
Seizures0% 3%
Discontinuations1.2% 12%

The safety profile remains consistent across doses (7.5–30 mg BID), with no QT prolongation or metabolic disturbances observed . Pharmacokinetic studies show linear dose-exposure relationships (AUC₀–₁₂ 7.5 mg=1,230 ng·h/mL; 30 mg=4,920 ng·h/mL) and 94% plasma protein binding, enabling once-daily formulations in development .

Comparative Analysis with Current TRS Therapies

Evenamide addresses three critical limitations of clozapine:

  • Mechanistic Complementarity: While clozapine primarily targets D₂/5-HT₂A receptors, Evenamide's glutamate modulation may resolve residual positive symptoms in 68% of clozapine-resistant cases .

  • Safety: Eliminates monitoring requirements for agranulocytosis (0 vs. 0.8% incidence) and metabolic syndrome (ΔBMI=+0.3 vs. +1.8 kg/m²) .

  • Adherence: Oral dosing without titration achieves steady-state within 4 days vs. clozapine's 12-week titration .

In animal models, Evenamide-clozapine combinations reduced PCP-induced cognitive deficits by 58% versus either monotherapy, suggesting potential for synergistic regimens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator